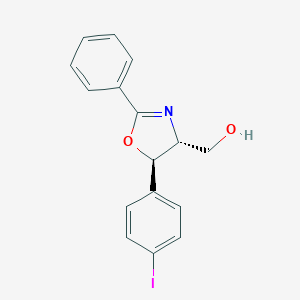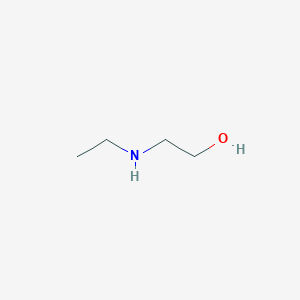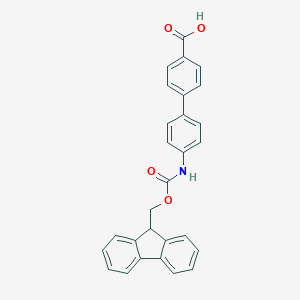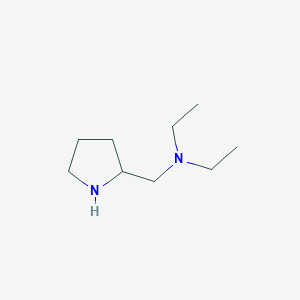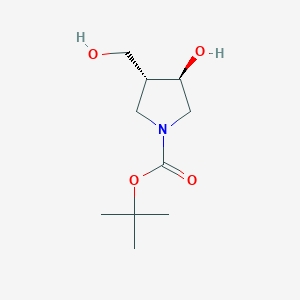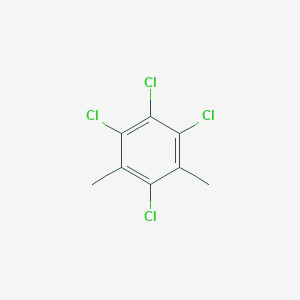
2,4,5,6-Tetrachloro-m-xylen
Übersicht
Beschreibung
Tetrachloro-m-xylene, also known as 1,2,3,5-tetrachloro-4,6-dimethylbenzene, is an organochlorine compound with the molecular formula C8H6Cl4. It is a chlorinated derivative of m-xylene, where four aromatic hydrogen atoms are replaced by chlorine atoms. This compound is typically a colorless or white solid with a melting point of 223°C .
Wissenschaftliche Forschungsanwendungen
Tetrachloro-m-xylene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for synthesizing pharmacologically active compounds.
Wirkmechanismus
Tetrachloro-m-xylene, also known as 2,4,5,6-Tetrachloro-m-xylene, is an organochlorine compound with the formula C6Cl4(CH3)2 . It is a chlorinated derivative of m-xylene, where the four aromatic hydrogen atoms are replaced by chlorine .
Target of Action
It is used as an internal standard in the analysis of organochlorides, particularly organochloride pesticides . This suggests that it may interact with similar targets as these compounds.
Mode of Action
As a chlorinated derivative of m-xylene, it is likely to interact with its targets in a similar manner to other chlorinated hydrocarbons .
Result of Action
It is known to be harmful if swallowed and can cause skin and eye irritation . It is also very toxic to aquatic life with long-lasting effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tetrachloro-m-xylene. For instance, it is known to be very toxic to aquatic life, indicating that its presence in water bodies can have detrimental effects . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrachloro-m-xylene is synthesized through the ferric chloride-catalyzed chlorination of m-xylene. The reaction involves the substitution of hydrogen atoms on the aromatic ring with chlorine atoms. The process is typically carried out under controlled conditions to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of tetrachloro-m-xylene involves large-scale chlorination reactors where m-xylene is exposed to chlorine gas in the presence of ferric chloride as a catalyst. The reaction is monitored to maintain optimal temperature and pressure conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrachloro-m-xylene primarily undergoes substitution reactions due to the presence of chlorine atoms on the aromatic ring. These reactions include nucleophilic aromatic substitution and electrophilic aromatic substitution.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction typically involves nucleophiles such as hydroxide ions or amines. The reaction conditions often include elevated temperatures and polar solvents to facilitate the substitution process.
Electrophilic Aromatic Substitution: This reaction involves electrophiles such as nitronium ions or sulfonium ions. The reaction conditions include the presence of strong acids like sulfuric acid or nitric acid to generate the electrophiles.
Major Products Formed: The major products formed from these reactions depend on the nature of the substituents introduced. For example, nucleophilic substitution with hydroxide ions can produce hydroxy-substituted derivatives, while electrophilic substitution with nitronium ions can produce nitro-substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
Tetrachlorobenzene: Similar to tetrachloro-m-xylene but lacks the methyl groups.
Hexachlorobenzene: Contains six chlorine atoms on the benzene ring.
Pentachloronitrobenzene: Contains five chlorine atoms and a nitro group on the benzene ring.
Uniqueness: Tetrachloro-m-xylene is unique due to the presence of both chlorine and methyl groups on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for diverse applications in scientific research and industry .
Eigenschaften
IUPAC Name |
1,2,3,5-tetrachloro-4,6-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4/c1-3-5(9)4(2)7(11)8(12)6(3)10/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUBJKOTTSFEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075433 | |
| Record name | Tetrachloro-m-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | 2,4,5,6-Tetrachloro-m-xylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10660 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
877-09-8 | |
| Record name | Tetrachloro-m-xylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachloro-m-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachloro-m-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrachloro-m-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5,6-tetrachloro-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACHLORO-M-XYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8XMK3B4S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


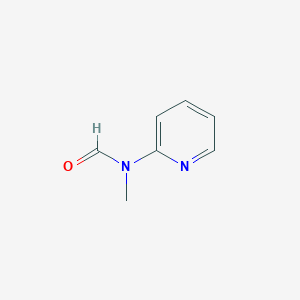

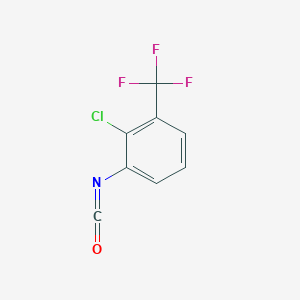



![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)

![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)
